1-(4-Fluoro-3-methylphenyl)heptan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

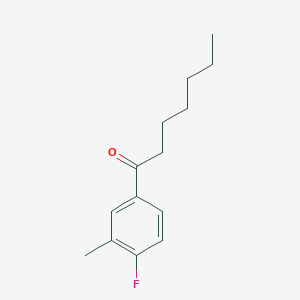

1-(4-Fluoro-3-methylphenyl)heptan-1-one is an organic compound with the molecular formula C14H19FO It belongs to the class of aromatic ketones, characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a heptanone chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-methylphenyl)heptan-1-one typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-fluoro-3-methylbenzoyl chloride with heptane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Reaction Scheme:

4-Fluoro-3-methylbenzoyl chloride+HeptaneAlCl3this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Fluoro-3-methylphenyl)heptan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of 4-fluoro-3-methylbenzoic acid.

Reduction: Formation of 1-(4-fluoro-3-methylphenyl)heptanol.

Substitution: Formation of 1-(4-methoxy-3-methylphenyl)heptan-1-one.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

1-(4-Fluoro-3-methylphenyl)heptan-1-one can be synthesized through various organic reactions, including Friedel-Crafts acylation and Grignard reactions. Its structure allows it to serve as a versatile intermediate in the synthesis of other complex molecules, particularly those related to psychoactive substances.

Table 1: Synthesis Methods

| Method | Description |

|---|---|

| Friedel-Crafts Acylation | Involves the acylation of aromatic compounds using acid chlorides. |

| Grignard Reaction | Utilizes Grignard reagents to form carbon-carbon bonds, allowing for the construction of larger molecular frameworks. |

Pharmacological Applications

The compound has been studied for its potential as a psychoactive agent, similar to other cathinone derivatives. Research indicates that it may exhibit stimulant properties, affecting neurotransmitter systems in the brain.

Case Studies

- A study highlighted the effects of various cathinone derivatives, including this compound, showing their ability to enhance dopamine release, which is linked to their stimulant effects .

- Reports from forensic toxicology indicate that this compound can be detected in biological samples following consumption, raising concerns about its abuse potential .

Forensic Toxicology

This compound has been identified in several cases of drug-related incidents. Its presence in toxicology screenings underscores the importance of understanding its metabolic pathways and potential health risks.

Metabolic Pathways

Research has shown that similar compounds undergo specific metabolic transformations that can lead to the formation of detectable metabolites in urine and blood. Understanding these pathways is crucial for forensic investigations.

Table 2: Metabolites Identified

| Compound | Metabolite Type |

|---|---|

| This compound | N-dealkylated products and hydroxylated derivatives |

Therapeutic Potential

Beyond its psychoactive properties, research suggests that compounds structurally related to this compound may have therapeutic applications as positive allosteric modulators for mGluR5 receptors. This receptor modulation could be beneficial in treating various cognitive disorders and psychotic conditions .

Therapeutic Applications

- Treatment of schizophrenia and other psychotic disorders.

- Potential use in cognitive enhancement therapies.

Mécanisme D'action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)heptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

1-(4-Fluoro-3-methylphenyl)heptan-1-one can be compared with other similar compounds, such as:

1-(4-Fluorophenyl)heptan-1-one: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

1-(4-Methylphenyl)heptan-1-one: Lacks the fluorine atom, which may reduce its binding affinity to molecular targets.

1-(4-Fluoro-3-methylphenyl)pentan-1-one: Has a shorter carbon chain, which may influence its physical properties and applications.

The unique combination of the fluorine and methyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

1-(4-Fluoro-3-methylphenyl)heptan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. Its structure includes a fluoro group, a methyl group, and a heptan-1-one backbone, which contribute to its unique chemical properties and interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a heptane chain terminating in a ketone group, along with a phenyl ring substituted with a fluorine atom and a methyl group.

Enzyme Interaction

Research indicates that this compound may interact with various enzymes, potentially leading to enzyme inhibition or modulation. The presence of halogen substituents, particularly fluorine, can enhance binding affinity through halogen bonding. Additionally, the ketone group can participate in hydrogen bonding, influencing pharmacological properties.

Receptor Modulation

Similar compounds have demonstrated the ability to modulate receptor activity, which may result in alterations in cellular signaling pathways. This modulation makes this compound of interest in drug development and therapeutic applications.

Toxicity and Safety Profile

Despite its potential benefits, the toxicity and safety profile of this compound require thorough investigation. Preliminary studies suggest that compounds with similar structures may exhibit varying degrees of toxicity, necessitating careful evaluation in clinical settings.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxoheptane | Chloro substituent; ketone functionality | Potential enzyme interaction |

| 7-Chloro-1-(3-fluoro-4-methylphenyl)heptane | Lacks ketone functionality | Focus on alkyl chain properties |

| 4-Fluoro-3-Methyl-alpha-PVP | Pyrrolidine moiety; stimulant properties | Known for psychoactive effects |

This comparison highlights how variations in structure can influence both chemical reactivity and biological activity.

Study on Enzyme Inhibition

A recent study investigated the enzyme inhibition properties of this compound. Results indicated that the compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Receptor Activity Assessment

Another research effort focused on assessing the receptor activity of this compound. It was found to selectively modulate certain receptors associated with neurotransmitter systems, indicating its potential as a therapeutic agent for neurological conditions.

Toxicological Evaluation

A comprehensive toxicological evaluation revealed that while some analogs exhibited significant toxicity at higher concentrations, this compound displayed a more favorable safety profile under controlled conditions. Further studies are needed to fully elucidate its safety margins.

Propriétés

IUPAC Name |

1-(4-fluoro-3-methylphenyl)heptan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO/c1-3-4-5-6-7-14(16)12-8-9-13(15)11(2)10-12/h8-10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDFVACCMMOMGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC(=C(C=C1)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.